5-Bromoisoquinolin-3-amine
Overview
Description
5-Bromoisoquinolin-3-amine is a chemical compound with the molecular formula C9H7BrN2 . It is used for research and development purposes and is not intended for medicinal, household, or other uses .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms . The InChI code for this compound is 1S/C9H7BrN2/c10-9-4-7-6 (5-12-9)2-1-3-8 (7)11/h1-5H,11H2 .Physical and Chemical Properties Analysis
This compound is a solid substance with a predicted boiling point of 387.6±22.0 °C and a predicted density of 1.649±0.06 g/cm3 . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Nucleophilic Substitution and Amination
5-Bromoisoquinolin-3-amine is involved in nucleophilic substitution reactions. For example, both 1- and 3-bromoisoquinoline are converted into corresponding amino derivatives with potassium amide in liquid ammonia. The amination of 3-bromoisoquinoline notably proceeds by the SN(ANRORC) mechanism, involving an open-chain compound (Sanders, Dijk, & Hertog, 2010).
Synthesis of Fluorescent Compounds
The compound plays a role in the synthesis of fluorescent indazolo[3,2-a]isoquinolin-6-amines. This involves Suzuki coupling with o-nitrophenylboronic acid and subsequent Cadogan cyclization under microwave irradiation (Balog, Riedl, & Hajos, 2013).
Cytotoxic Action in Tumor Cells
C4-Substituted isoquinolines synthesized from 4-bromoisoquinoline show cytotoxicity in tumor cell lines. Some compounds exhibit significant activity against human non-small cell lung cancer lines, warranting further investigation (Tsotinis, Zouroudis, Moreau, & Roussakis, 2007).
Bromination in Strong Acid
The bromination of isoquinoline, which produces 5-bromoisoquinoline, is sensitive to the choice of brominating agent, acid, temperature, and concentration. This process also applies to other benzazines and benzodiazines (Brown & Gouliaev, 2004).
Crystal Structure Analysis
Studies on bromo-7-methoxyisoquinoline, produced via the Pomeranz-Fritsch ring synthesis, contribute to understanding crystal structures of secondary amine-BH3 complexes (Armengol, Helliwell, & Joule, 2000).
Development of New Tricyclic Skeletons
5-Methyl-5H-pyrrolo[2,3-c]quinoline and 4-methyl-4H-pyrrolo[2,3-c]isoquinoline were synthesized from 4-bromoquinolin-3-amine and acetaldehyde, leading to the creation of new tricyclic structures (Van Baelen, Lemiére, Dommisse, & Maes, 2009).
Enantioselective Synthesis
Peptide-catalyzed atroposelective bromination of 3-arylquinazolin-4(3H)-ones, involving this compound, allows the enantioselective synthesis of key pharmaceutical compounds (Diener, Metrano, Kusano, & Miller, 2015).
Copper-Catalyzed Tandem Reactions
This compound is involved in copper-catalyzed tandem reactions for synthesizing pyrazolo[5,1-a]isoquinolines, showcasing the use of heterocyclic ketene aminals as ligands (Wen, Jin, Niu, & Li, 2015).
Mechanism of Action
While the specific mechanism of action for 5-Bromoisoquinolin-3-amine is not detailed in the sources, monoamine oxidase inhibitors, which are structurally similar, are known to decrease the generation of end products such as hydrogen peroxide, aldehyde, and ammonium . They also inhibit biogenic amine degradation, increasing cellular and pericellular catecholamines in a variety of immune and some non-immune cells .
Safety and Hazards
Properties
IUPAC Name |
5-bromoisoquinolin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-3-1-2-6-5-12-9(11)4-7(6)8/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWSVFLRMXYQLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697427 | |
Record name | 5-Bromoisoquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192815-01-2 | |
Record name | 5-Bromoisoquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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